molecular formula C22H23NO5 B4051009 8-methoxy-3-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

8-methoxy-3-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

Cat. No.: B4051009
M. Wt: 381.4 g/mol
InChI Key: LMNTXJXHDJBQAI-UHFFFAOYSA-N
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Description

8-methoxy-3-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties

Scientific Research Applications

8-methoxy-3-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, green solvents, and catalysts to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the piperidine moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted coumarin derivatives.

Mechanism of Action

The mechanism of action of 8-methoxy-3-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit DNA gyrase in bacteria, leading to antimicrobial activity, or interfere with cell division in cancer cells, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 8-methoxy-4-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzo[c]chromen-6-one
  • 8-methoxy-4-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethoxy]benzo[c]chromen-6-one

Uniqueness

8-methoxy-3-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other similar compounds. Its methoxy and piperidine moieties contribute to its unique pharmacological profile .

Properties

IUPAC Name

8-methoxy-3-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-14-7-9-23(10-8-14)21(24)13-27-16-4-6-18-17-5-3-15(26-2)11-19(17)22(25)28-20(18)12-16/h3-6,11-12,14H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNTXJXHDJBQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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